molecular formula C20H21F3N2O4S B14942036 1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide

1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide

Cat. No.: B14942036
M. Wt: 442.5 g/mol
InChI Key: UILSJWOVDYCNOP-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide is a complex organic compound known for its unique chemical structure and properties. This compound features a prolinamide core substituted with ethoxyphenyl and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves multi-step organic reactions. The process begins with the preparation of the prolinamide core, followed by the introduction of the ethoxyphenyl and trifluoromethylphenyl groups through sulfonylation and amide formation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide
  • 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(difluoromethyl)phenyl]prolinamide
  • 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine

Uniqueness: 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H21F3N2O4S/c1-2-29-16-8-10-17(11-9-16)30(27,28)25-12-4-7-18(25)19(26)24-15-6-3-5-14(13-15)20(21,22)23/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,24,26)

InChI Key

UILSJWOVDYCNOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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